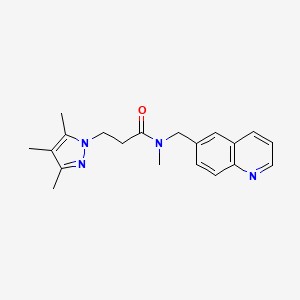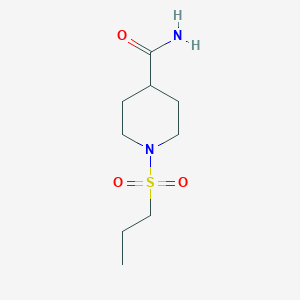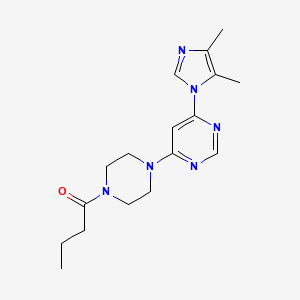
N-methyl-N-(quinolin-6-ylmethyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(quinolin-6-ylmethyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as QM7, and it has been shown to exhibit promising properties that could be useful in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of QM7 is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression. QM7 has been shown to inhibit the activity of various enzymes, including histone deacetylases and protein kinases, which are known to play a role in cancer and neurodegenerative diseases. QM7 has also been shown to modulate various signaling pathways, including the NF-κB and Wnt pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of QM7 are complex and varied, and they depend on the specific context in which the compound is used. Some of the key effects of QM7 include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. QM7 has also been shown to have antioxidant properties, which could be useful in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of QM7 is its high potency and selectivity, which makes it an attractive candidate for use in scientific research. QM7 is also relatively easy to synthesize, which makes it more accessible for use in laboratory experiments. However, one of the limitations of QM7 is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the potential side effects and toxicity of QM7, which could limit its potential clinical applications.
Direcciones Futuras
There are numerous future directions for research on QM7, and some of the key areas of focus include the development of more potent and selective analogs, the investigation of its potential use in combination therapies, and the elucidation of its exact mechanism of action. Additionally, further research is needed to fully understand the potential clinical applications of QM7, and to determine its safety and efficacy in vivo. Overall, QM7 represents a promising avenue for scientific research, and it has the potential to make a significant impact in the field of medicine.
Métodos De Síntesis
The synthesis of QM7 involves a series of chemical reactions that are carefully controlled to produce the desired product. The synthesis process typically involves the use of various reagents and solvents, and it requires a high degree of precision to ensure that the final product is of high quality. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis process has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
QM7 has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. Some of the key areas of research include cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, QM7 has been shown to exhibit potent anti-tumor activity, and it has been suggested that it could be used as a potential chemotherapeutic agent. In neurodegenerative disease research, QM7 has been shown to have neuroprotective effects, and it has been suggested that it could be used in the treatment of diseases such as Alzheimer's and Parkinson's. In inflammation research, QM7 has been shown to have anti-inflammatory properties, and it has been suggested that it could be used in the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
N-methyl-N-(quinolin-6-ylmethyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-15(2)22-24(16(14)3)11-9-20(25)23(4)13-17-7-8-19-18(12-17)6-5-10-21-19/h5-8,10,12H,9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULCUBXZCRPABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)N(C)CC2=CC3=C(C=C2)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[benzyl(methyl)amino]-1-piperidinyl}-6-methylnicotinonitrile](/img/structure/B5341176.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5341180.png)
![N-(4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5341187.png)

![N-{1-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}methanesulfonamide](/img/structure/B5341201.png)


![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5341215.png)
![1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B5341225.png)
![N-{3-[(4-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5341227.png)
![3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5341239.png)

![2-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B5341246.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)